N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide
Description
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene-2-sulfonamide core linked to a substituted 1,3-thiazole moiety. The thiazole ring is substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4, while the ethyl spacer connects the thiazole to the sulfonamide group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-16-22(29-23(25-16)18-7-10-20(28-2)11-8-18)13-14-24-30(26,27)21-12-9-17-5-3-4-6-19(17)15-21/h3-12,15,24H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDUAUBZEIOZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structural configuration that may contribute to its pharmacological properties, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of naphthalene-2-sulfonyl chloride with an appropriate thiazole derivative under controlled conditions. The presence of the thiazole moiety is crucial, as it is known to enhance biological activity through interactions with various biological targets.
Structural Formula
The molecular formula for this compound can be represented as follows:
This structure incorporates a naphthalene backbone and a sulfonamide functional group, which are essential for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. A related compound with a similar naphthalene moiety demonstrated significant antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a compound in this series exhibited IC50 values of 0.51 µM and 0.33 µM against MCF-7 and A549 cells, respectively .
The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization. Molecular docking studies suggest that these compounds bind to the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Sulfonamides are traditionally known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. Research into related sulfonamide compounds has shown promising results against various bacterial strains .
Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.51 µM | Inhibition of tubulin polymerization |
| A549 | 0.33 µM | Cell cycle arrest and apoptosis | |
| Antimicrobial | Various bacterial strains | Varies | Inhibition of folate synthesis |
Case Studies
- Antitumor Activity : A study demonstrated that a related thiazole-bearing sulfonamide induced apoptosis in MDA-MB-231 (breast cancer) cells with a significant increase in annexin V-FITC positive cells . This indicates the potential for similar compounds to exhibit enhanced anticancer effects.
- Antibacterial Effects : Another investigation into arylsulfonamide derivatives revealed cytotoxicity against human astrocytoma cell lines and significant antibacterial activity against Gram-positive and Gram-negative bacteria . These findings support the versatility of sulfonamide derivatives in therapeutic applications.
Comparison with Similar Compounds
Key Observations:
Aromatic vs. However, the tetrahydronaphthalene derivative (compound 5) may exhibit reduced planarity, affecting binding to flat enzymatic pockets .
Substituent Effects : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-Cl in compound 1) could alter electronic properties, influencing interactions with targets like kinases or proteases .
Molecular Weight : The target compound’s higher molecular weight (~434) compared to simpler analogs (e.g., 420.52 for compound 4) may impact solubility and bioavailability .
Functional Group Variations
Sulfonamide vs. Amide Linkages
- : The compound N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide replaces the sulfonamide with an ethanediamide group.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound, and how can yield be maximized?
Answer:
The synthesis involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and purification. Key parameters include:
- Temperature control : Maintain 60–80°C during thiazole cyclization to prevent side reactions (e.g., over-oxidation) .
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation in the thiazole step, improving efficiency by ~20% .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling reactivity compared to THF .
- Statistical optimization : Apply Design of Experiments (DOE) to identify critical factors (e.g., pH, stoichiometry) and interactions. Central Composite Design (CCD) reduces required trials by 40% while maximizing yield .
Basic: Which spectroscopic techniques are most reliable for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl OCH₃ at δ 3.8–4.0 ppm; thiazole C-S-C resonance) .
- Mass spectrometry (HRMS) : Validate molecular weight (C₂₃H₂₁N₂O₃S₂; expected [M+H]⁺ = 437.09) and fragmentation patterns .
- IR spectroscopy : Detect sulfonamide S=O stretches (1350–1300 cm⁻¹) and thiazole C=N bands (1600–1500 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can computational methods predict biological targets or optimize derivatives for enhanced activity?
Answer:
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities. For example, thiazole-sulfonamide hybrids show potential for kinase inhibition (e.g., EGFR) .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial activity. Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve potency .
- Quantum chemical calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites for derivatization .
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control cell lines (e.g., HeLa vs. MCF-7) .
- Solubility effects : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution without cytotoxicity .
- Metabolite interference : Perform LC-MS/MS to verify compound stability in biological matrices .
- Orthogonal validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI) alongside MTT results .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous thiazole formation reduces batch inconsistencies and improves heat management .
- Membrane separation : Use nanofiltration to remove unreacted naphthalene sulfonyl chloride, achieving >90% purity in one step .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and automate pH adjustments .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal stability : Degrades by 15% after 30 days at 40°C; store at –20°C in amber vials .
- Photostability : Thiazole ring undergoes [2+2] cycloaddition under UV light; use light-resistant containers .
- Hydrolytic stability : Stable in pH 5–7 buffers; sulfonamide hydrolysis occurs at pH >9 .
Advanced: How can researchers elucidate the mechanism of action using omics approaches?
Answer:
- Transcriptomics : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., PI3K/AKT) .
- Proteomics : SILAC labeling reveals protein targets (e.g., tubulin) via affinity pull-down assays .
- Metabolomics : LC-MS-based profiling detects altered metabolites (e.g., ATP depletion) linked to bioactivity .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves and goggles due to sulfonamide irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of thiazole intermediates .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .
Advanced: How does the compound’s logP affect its pharmacokinetic properties, and how can this be optimized?
Answer:
- logP = 3.2 : Moderate lipophilicity enhances membrane permeability but may limit aqueous solubility.
- Salt formation : Prepare sodium salts of the sulfonamide group to improve solubility by 50% without altering activity .
- Prodrug strategy : Mask the sulfonamide as an ester (e.g., acetyl) for enhanced oral bioavailability .
Advanced: What analytical methods resolve co-eluting impurities in HPLC analysis?
Answer:
- Tandem columns : Use a C18 + phenyl-hexyl setup to separate structurally similar byproducts (e.g., des-methyl analogs) .
- Mobile phase optimization : Add 0.1% formic acid to reduce peak tailing and improve resolution by 30% .
- 2D-LC : Heart-cutting from a first-dimension C8 column to a second-dimension HILIC column resolves polar impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
